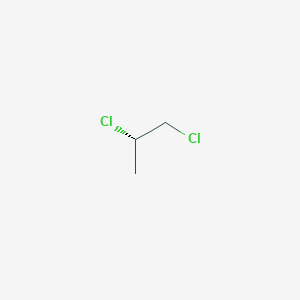

(S)-1,2-Dichloropropane

Description

Contextual Significance within Halogenated Organic Compounds Research

Halogenated organic compounds, a class of chemicals where one or more hydrogen atoms are replaced by a halogen (such as chlorine), are a significant focus of scientific study. (S)-1,2-Dichloropropane belongs to the subgroup of saturated chlorinated hydrocarbons. penpet.com Research into these compounds is often motivated by their widespread industrial application and their corresponding presence in the environment. uzh.ch

1,2-Dichloropropane (B32752) is generated as a byproduct in large-scale chemical manufacturing, such as the production of epichlorohydrin. wikipedia.orgpenpet.com Historically, its racemic form was used as a solvent for fats and waxes, in textile cleaning, and as a lead scavenger in gasoline. nih.govcutm.ac.in This history of industrial use and environmental release makes the study of its fate, including its degradation pathways, a key area of research. uzh.chnih.gov As a chiral pollutant, the differential behavior of its (S) and (R) enantiomers is of particular interest in environmental science and toxicology.

The Importance of Chirality and Enantiomeric Purity in Chemical Systems

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image, much like a left and a right hand. 1,2-Dichloropropane is a chiral molecule due to the presence of a stereocenter at its second carbon atom, leading to two distinct enantiomers: (S)-1,2-dichloropropane and (R)-1,2-dichloropropane. penpet.com While enantiomers possess identical physical properties such as boiling point and density, they differ in their interaction with other chiral entities, including polarized light and, most significantly, biological molecules like enzymes. penpet.com

The importance of enantiomeric purity is paramount in biological and chemical research. Biological systems are inherently chiral, often composed of L-amino acids and D-sugars. Consequently, the interaction of a chiral molecule like (S)-1,2-dichloropropane with a biological receptor or an enzyme can be vastly different from that of its (R)-enantiomer. This enantioselectivity is a critical area of study. For instance, research on the enzymatic degradation of 1,2-dichloropropane by the haloalkane dehalogenase LinB revealed that the enzyme shows a preference for one enantiomer. A combined quantum mechanics/molecular mechanics study identified a higher potential energy barrier for the dechlorination of the (S)-isomer (24.0 kcal/mol) compared to the (R)-isomer (18.8 kcal/mol), indicating that the (S)-enantiomer is more resistant to degradation by this specific enzyme. nih.gov Such findings underscore why studying a single enantiomer provides a more precise understanding of its biological and environmental impact than studying the racemic mixture alone.

Overview of Research Trajectories for (S)-1,2-Dichloropropane

Academic research on (S)-1,2-dichloropropane has primarily followed trajectories that leverage its specific stereochemistry.

Enantioselective Biodegradation: A major research avenue involves studying the enantioselective degradation of 1,2-dichloropropane by microorganisms. nih.gov Scientists investigate how different bacterial strains and their enzymes preferentially metabolize one enantiomer over the other. nih.gov Studies have identified specific microbial populations, such as Dehalococcoides species, that are capable of reductively dechlorinating 1,2-dichloropropane. nih.gov Research into the enantioselectivity of this process is crucial for understanding the environmental fate of the compound and for developing bioremediation strategies that can effectively target both enantiomers. For example, some bacterial families show a preference for degrading the S-enantiomer, while others preferentially degrade the R-enantiomer. nih.gov

Chiral Building Blocks in Asymmetric Synthesis: Enantiomerically pure molecules are highly valuable as starting materials or intermediates in asymmetric synthesis, a field focused on creating other chiral compounds with a specific three-dimensional structure. cutm.ac.in This "chiral pool" approach uses readily available, inexpensive chiral molecules to build more complex target molecules, preserving the initial stereochemistry. wikipedia.orgyoutube.com While (S)-1,2-dichloropropane is not a classic example from the natural chiral pool like amino acids or sugars, the principles of using chiral halogenated alkanes as building blocks in stereospecific reactions are an active area of research. cutm.ac.inresearchgate.net For example, research into creating valuable chiral products like (S)-2,3-dichloropropane-1-ol demonstrates the utility of stereocontrolled reactions on similar small chlorinated molecules. mdpi.com

Mechanistic Studies of Stereospecific Reactions: Foundational research has focused on the fundamental stereochemistry of reactions involving 1,2-dichloropropane. This includes determining the absolute configuration of the optically active enantiomers and studying mechanisms where the stereochemistry of the starting material dictates the stereochemistry of the product (stereospecific reactions). cutm.ac.inacs.org These studies provide the essential chemical principles that underpin the more applied research trajectories in synthesis and biodegradation.

Data Tables

Table 1: Physical and Chemical Properties of 1,2-Dichloropropane

| Property | Value |

| Molecular Formula | C₃H₆Cl₂ |

| Molecular Weight | 112.986 g/mol nist.gov |

| Appearance | Colorless liquid wikipedia.orgnih.gov |

| Odor | Chloroform-like, sweet wikipedia.orgnih.gov |

| Density | 1.156 g/cm³ at 25 °C wikipedia.org |

| Melting Point | -100 °C wikipedia.org |

| Boiling Point | 95 to 96 °C wikipedia.org |

| Water Solubility | 2.6 g/L at 20 °C wikipedia.org |

| CAS Number (Racemate) | 78-87-5 nist.gov |

Structure

3D Structure

Properties

Molecular Formula |

C3H6Cl2 |

|---|---|

Molecular Weight |

112.98 g/mol |

IUPAC Name |

(2S)-1,2-dichloropropane |

InChI |

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/t3-/m0/s1 |

InChI Key |

KNKRKFALVUDBJE-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](CCl)Cl |

Canonical SMILES |

CC(CCl)Cl |

Origin of Product |

United States |

Stereochemical Characterization and Properties of S 1,2 Dichloropropane

Enantiomeric Distinction and Nomenclature

1,2-Dichloropropane (B32752) is a chiral molecule due to the presence of an asymmetric carbon atom at the C2 position. This carbon is bonded to four different substituents: a hydrogen atom, a chlorine atom, a methyl group (-CH₃), and a chloromethyl group (-CH₂Cl). researchgate.netlibretexts.org This structural feature gives rise to two stereoisomers that are enantiomers of each other. cdc.govsydney.edu.au

According to the Cahn-Ingold-Prelog (CIP) priority rules, these enantiomers are designated as (S)-1,2-dichloropropane and (R)-1,2-dichloropropane. nih.govgcms.cz The "S" designation, from the Latin sinister for left, and "R," from the Latin rectus for right, describe the absolute configuration of the molecule. These two enantiomers are mirror images and, as such, are non-superimposable. gcms.cz In most industrial applications, 1,2-dichloropropane is used as a racemate, which is a mixture containing equal amounts of the (S) and (R) enantiomers. sydney.edu.au

| Identifier | Value for (S)-1,2-Dichloropropane |

| IUPAC Name | (S)-1,2-Dichloropropane |

| Canonical SMILES | ClCC@@HC |

| IUPAC InChI | InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/t3-/m0/s1 |

| IUPAC InChIKey | KNKRKFALVUDBJE-VKHMYHEASA-N |

| CAS Registry Number | 74282-28-3 |

| Molecular Formula | C₃H₆Cl₂ |

| Molecular Weight | 112.986 g/mol |

Spectroscopic Elucidation of Stereochemistry

The determination of the absolute configuration of a chiral molecule is a non-trivial task that relies on specialized spectroscopic techniques. These methods probe the three-dimensional arrangement of atoms and are essential for unequivocally assigning the (S) or (R) configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. oup.com For chiral molecules like 1,2-dichloropropane, NMR can provide detailed information about the connectivity and spatial relationships between atoms. In the ¹H NMR spectrum of 1,2-dichloropropane, the two protons on the C1 carbon (-CH₂Cl group) are diastereotopic. jascoinc.com This means they are chemically non-equivalent and will have different chemical shifts and coupling constants, leading to more complex splitting patterns than might be expected for a simple alkyl halide.

While a standard ¹H or ¹³C NMR spectrum of (S)-1,2-dichloropropane is identical to that of its (R)-enantiomer, the absolute configuration can be determined using chiral auxiliary agents. These agents, which are themselves enantiomerically pure, can be reacted with the analyte to form diastereomers, which will have distinct NMR spectra. Alternatively, chiral solvating agents or chiral shift reagents can be used to induce chemical shift differences between the enantiomers in a racemic mixture, allowing for their differentiation and quantification. The analysis of coupling constants (J-values), particularly three-bond couplings (³JHH), can also provide conformational information which, when combined with computational models, can aid in stereochemical assignment. nmrwiki.org

The following table presents typical ¹H NMR spectral data for racemic 1,2-dichloropropane, which would be identical for the pure (S)-enantiomer.

| Parameter | Value in CDCl₃ (89.56 MHz) |

| Chemical Shift (ppm) - CH₃ | 1.611 |

| Chemical Shift (ppm) - CH₂Cl (diastereotopic protons) | 3.592 and 3.743 |

| Chemical Shift (ppm) - CHCl | 4.139 |

| Coupling Constant (Hz) - J(CH, CH₃) | 6.4 |

| Coupling Constant (Hz) - J(geminal, CH₂Cl) | -11.0 |

| Coupling Constant (Hz) - J(vicinal, CH-CH₂) | 4.9 and 7.9 |

Data sourced from ChemicalBook for racemic 1,2-dichloropropane. muni.cz

Chiral optical techniques are indispensable for characterizing enantiomers, as they rely on the differential interaction of chiral molecules with polarized light. (S)-1,2-dichloropropane and its (R)-enantiomer will rotate the plane of plane-polarized light in equal but opposite directions. sydney.edu.au Computational studies have suggested an optical rotation of -21° for the (S)-enantiomer in heptane. ic.ac.uk

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgmuni.cz This differential absorption, known as the CD effect, is highly sensitive to the three-dimensional structure of the molecule. Electronic Circular Dichroism (ECD) in the UV-Vis region and Vibrational Circular Dichroism (VCD) in the infrared region can both be used to determine the absolute configuration of a chiral molecule. jascoinc.comic.ac.uk

The experimental CD spectrum of an enantiomer can be compared to a theoretically predicted spectrum generated through quantum mechanical calculations for a known configuration (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration. researchgate.net While specific experimental CD spectra for (S)-1,2-dichloropropane are not widely published in readily accessible literature, the principles of these techniques are well-established for the stereochemical elucidation of chiral haloalkanes. researchgate.net

Computational Insights into Enantiomeric Conformation and Stability

Computational chemistry provides a powerful means to investigate the conformational landscape and relative stabilities of molecules like (S)-1,2-dichloropropane. Due to rotation around the C1-C2 bond, 1,2-dichloropropane can exist in several conformational states. ic.ac.uk

The relative energies of these conformers are influenced by a combination of steric and stereoelectronic effects. ic.ac.uk The table below shows the relative energies of the different conformers of 1,2-dichloropropane as determined by computational methods.

| Conformer | Relative Energy (kJ/mol) |

| Trans (anti) | 0 (most stable) |

| Gauche+ | Within 0-6 |

| Gauche- | Within 0-6 |

Data sourced from ab initio MP2/6-311++G(3df,3pd) calculations. researchgate.net

These computational models are crucial for interpreting experimental data. For instance, by calculating the expected chiroptical properties (like optical rotation or a CD spectrum) for each stable conformer and then averaging them based on their calculated Boltzmann populations, a theoretical spectrum for the molecule can be generated and compared with experimental results to confirm its absolute configuration. ic.ac.ukresearchgate.net

Synthetic Methodologies and Industrial Production Pathways for 1,2 Dichloropropane

Industrial Synthesis Routes and By-Product Formation (e.g., Chlorohydrin Process)

Industrially, 1,2-dichloropropane (B32752) is not typically produced as a primary product but is obtained in large quantities as a by-product, most notably from the chlorohydrin process for the manufacture of propylene (B89431) oxide. penpet.comtpsgc-pwgsc.gc.cacdc.gov This process involves the reaction of propene with chlorine in the presence of water to form propylene chlorohydrin isomers (1-chloro-2-propanol and 2-chloro-1-propanol). lookchem.comuu.nl This intermediate mixture is subsequently dehydrochlorinated with a base, such as calcium hydroxide (B78521) or sodium hydroxide, to yield propylene oxide. lookchem.com

During the initial chlorohydrination step, a significant side reaction occurs where propene reacts directly with chlorine gas, leading to the formation of 1,2-dichloropropane. uu.nl This by-product can account for a substantial portion of the product stream, with selectivities ranging from 6-10%. lookchem.comuu.nl The formation of 1,2-dichloropropane in this process represents a loss in yield for the target propylene oxide and creates a need for separation and purification. uu.nl Another industrial route is the direct chlorination of propane (B168953) gas. penpet.com

The crude product stream from the chlorohydrin process is complex. Besides the main by-product, 1,2-dichloropropane, other chlorinated organic compounds are also formed.

Table 1: By-Products of the Propylene Oxide Chlorohydrin Process

| Compound Name | Typical Selectivity / Presence | Reference |

|---|---|---|

| 1,2-Dichloropropane | 6-10% selectivity | lookchem.comuu.nl |

| bis(2-chloro-1-methylethyl) ether | 1-3% selectivity | lookchem.comchemcess.com |

| Dichloropropanols | Minor quantities | uu.nl |

| Propylene Chlorohydrin | Present as unreacted intermediate | google.com |

| Allyl Chloride | Minor quantities | uu.nl |

This interactive table summarizes the primary by-products generated during the chlorohydrin process for propylene oxide synthesis.

Development of Stereoselective Synthetic Approaches to (S)-1,2-Dichloropropane

The production of single-enantiomer compounds is a critical goal in modern chemistry. Asymmetric synthesis, which aims to create a specific enantiomer directly, is often preferred over the resolution of racemic mixtures. ethz.ch For (S)-1,2-dichloropropane, this involves the development of stereoselective reactions where the chirality is introduced in a controlled manner.

While large-scale, dedicated industrial synthesis of (S)-1,2-dichloropropane is not widely documented, research efforts are focused on enantioselective halogenation reactions. rsc.org These methods seek to add chlorine atoms across the double bond of a prochiral precursor like propene with a high degree of spatial control, yielding one enantiomer preferentially over the other. sydney.edu.au The key to this control lies in the use of chiral catalysts or reagents that can influence the stereochemical outcome of the reaction. ethz.ch

Enantioselective Catalysis in Halogenation Reactions

Enantioselective catalysis is a powerful strategy for forging chiral carbon-halogen bonds. nih.gov The goal is to use a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. ethz.ch In the context of synthesizing (S)-1,2-dichloropropane, this would typically involve the reaction of propene with a chlorine source in the presence of a chiral catalyst.

The development of such catalytic systems is a significant challenge. Research has explored various strategies, including:

Chiral Phase-Transfer Catalysis: This system uses chiral anions to deliver the halogen electrophile in an enantioselective manner. nih.gov

Organocatalysis: Small organic molecules, such as chiral amines, can catalyze enantioselective halogenations. For instance, enamine catalysis has been successfully used for the α-chlorination of aldehydes, demonstrating a powerful organocatalytic approach to creating C-Cl stereocenters with high enantioselectivity. organic-chemistry.org

Metal-Based Catalysis: Chiral metal complexes can act as Lewis acids to activate the substrate or the halogenating agent, directing the halogen attack to one face of the alkene.

Although many of these methodologies have been successfully applied to other classes of molecules, such as allylic alcohols or carbonyl compounds, their direct and efficient application for the dichlorination of simple alkenes like propene remains an active area of research. nih.govorganic-chemistry.orgepfl.ch The development of a robust catalyst capable of high enantioselectivity for the dichlorination of propene would represent a significant advance in the synthesis of (S)-1,2-dichloropropane. nih.gov

Purification and Enantiomeric Resolution Techniques

Given that the primary industrial source of 1,2-dichloropropane is as a racemic by-product, purification and separation techniques are essential. cdc.govuu.nl

Purification: The initial purification of 1,2-dichloropropane from the complex mixture of by-products from the chlorohydrin process is typically achieved through distillation. uu.nl Azeotropic distillation is a specific technique that has been patented for this purpose. google.com This method involves adding an entrainer (such as methanol (B129727), water, or hexane) to the mixture, which forms a constant-boiling-point azeotrope with one or more of the impurities. google.com This allows for the effective separation of 1,2-dichloropropane, achieving purities of over 98%. google.com

Enantiomeric Resolution: Once a purified racemic mixture of 1,2-dichloropropane is obtained, the separation of the (S)-enantiomer from the (R)-enantiomer is required. This process is known as enantiomeric resolution. Two primary techniques are applicable.

Enzymatic Kinetic Resolution: This method utilizes the stereospecificity of enzymes, such as lipases. The enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. For example, lipase (B570770) from Candida antarctica (CALB) has been used extensively for kinetic resolutions in 1,2-dichloropropane as a solvent medium, highlighting the enzyme's stability and activity in this environment. researchgate.netresearchgate.netnih.gov A similar principle could be applied to resolve racemic 1,2-dichloropropane itself, where the enzyme would selectively transform one enantiomer into a new product, allowing the unreacted (S)-1,2-dichloropropane to be recovered in high enantiomeric excess.

Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. google.com The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. While highly effective, this method can be more costly for large-scale industrial separation compared to kinetic resolution. google.com

Table 2: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | High selectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product from unreacted starting material. | researchgate.netnih.gov |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High purity separation, both enantiomers can be recovered. | High cost of chiral stationary phases, solvent intensive, may be less economical for large scale. | google.com |

This interactive table compares the main techniques for resolving a racemic mixture of 1,2-dichloropropane.

Chemical Reactivity and Mechanistic Investigations of S 1,2 Dichloropropane

Nucleophilic Substitution Reactions and Stereochemical Outcome

(S)-1,2-Dichloropropane undergoes nucleophilic substitution reactions (SN) where a nucleophile replaces one of the chlorine atoms. The reaction can proceed via an SN1 or SN2 mechanism, and the stereochemical outcome at the chiral C2 center is a key consideration. The primary chlorine at C1 is generally more susceptible to substitution than the secondary chlorine at C2 due to less steric hindrance.

In reactions proceeding through an SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This results in an inversion of the stereochemical configuration at the chiral center if the substitution occurs at C2. For instance, the reaction of (S)-1,2-dichloropropane with a strong nucleophile like the thiolate anion (RS⁻) would be expected to favor substitution at the less hindered C1, but if forced at C2, it would lead to the (R)-product. libretexts.org Sulfur nucleophiles are particularly potent in these reactions. libretexts.org

Hydrolysis of 1,2-dichloropropane (B32752), involving nucleophilic substitution by water or hydroxide (B78521) ions, can occur at the primary carbon to form 2-chloropropanol. europa.eueuropa.eu This intermediate can then undergo an internal SN2 reaction, where the hydroxyl group displaces the adjacent chlorine, to form propylene (B89431) oxide. europa.eueuropa.eu

Enzymatic reactions also highlight the stereoselectivity of nucleophilic substitution. The haloalkane dehalogenase LinB, for example, catalyzes the hydrolytic dechlorination of 1,2-dichloropropane. ebi.ac.uk Computational studies have shown that this process occurs via an SN2 mechanism, with a significantly higher activation energy barrier for the (S)-isomer (24.0 kcal/mol) compared to the (R)-isomer (18.8 kcal/mol), explaining the enzyme's enantioselectivity. ebi.ac.uk

Table 1: Stereochemical Outcome in Nucleophilic Substitution

| Reactant | Nucleophile | Conditions | Primary Product | Stereochemical Outcome at C2 |

| (S)-1,2-Dichloropropane | H₂O / OH⁻ | Hydrolysis | 2-Chloropropanol | Retention (Substitution at C1) |

| (S)-1,2-Dichloropropane | RS⁻ | SN2 | (R)-1-Thio-2-chloropropane | Inversion (if at C2) |

| (S)-1,2-Dichloropropane | LinB Enzyme | Biocatalysis | (S)-1-Chloro-2-propanol | Retention (Enzyme-specific) |

Elimination Reactions and Product Selectivity

Elimination reactions, specifically dehydrochlorination, are a significant pathway for the transformation of (S)-1,2-dichloropropane, often competing with nucleophilic substitution. solubilityofthings.com These reactions typically proceed via an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base, or an E1 (unimolecular elimination) mechanism under conditions that favor carbocation formation.

Dehydrochlorination of 1,2-dichloropropane can yield a mixture of products, including 1-chloro-1-propene (B106547) (cis and trans isomers), 2-chloro-1-propene, and 3-chloro-1-propene. e3s-conferences.org The regioselectivity of the elimination (i.e., which proton is removed) is governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate.

Further dehydrochlorination of the resulting chloropropenes can lead to the formation of allene (B1206475) (1,2-propadiene) and methylacetylene (propyne). e3s-conferences.org Studies using catalysts like γ-Al₂O₃ and CaX have shown that the product ratio of allene to methylacetylene is highly dependent on the catalyst used and the intermediate chloropropene isomer. For example, on CaX, 2-chloro-1-propene is the primary source of allene, while 1-chloro-1-propene primarily yields methylacetylene. e3s-conferences.org

Anaerobic bacteria can also mediate the transformation of 1,2-dichloropropane. researchgate.net In some cases, this involves dichloroelimination (vicinal reduction), where both chlorine atoms are removed to form propene directly, without the formation of monochlorinated intermediates. researchgate.netnih.gov

Rearrangement Processes and Isomerization Pathways

While less common than substitution or elimination, rearrangement processes can occur with (S)-1,2-dichloropropane, particularly under conditions that generate carbocation intermediates, such as in E1 reactions or certain catalyzed processes. The formation of a secondary carbocation at C2 upon departure of the chloride ion could potentially undergo a hydride shift from C1 to C2, leading to a primary carbocation, although this is generally less favorable.

Isomerization between allene and methylacetylene, the products of double dehydrochlorination, can occur on catalyst surfaces. For instance, when using γ-Al₂O₃ as a catalyst, the reaction is characterized by the predominant formation of methylacetylene, suggesting that any allene formed may isomerize to the more stable alkyne on the catalyst surface. e3s-conferences.org

Oxidative and Reductive Transformations

(S)-1,2-Dichloropropane can undergo both oxidative and reductive transformations.

Oxidative transformations often involve cytochrome P450 enzymes. iarc.fruzh.ch The metabolism of 1,2-dichloropropane can be initiated by oxidation, leading to products like chloroacetone. iarc.fr Further oxidation can lead to lactate (B86563) and ultimately carbon dioxide. who.intwho.int The primary atmospheric degradation pathway is reaction with photochemically-produced hydroxyl radicals, which involves hydrogen atom abstraction. oecd.orgcdc.gov This leads to the formation of peroxy radicals and subsequently alkoxy radicals, which can decompose into products like chloroacetone, acetyl chloride, and formyl chloride. oecd.org

Reductive transformations are a key environmental fate pathway, particularly under anaerobic conditions. researchgate.net Reductive dechlorination can occur through several mechanisms:

Hydrogenolysis: The replacement of a chlorine atom with a hydrogen atom, converting 1,2-dichloropropane to 1-chloropropane (B146392) or 2-chloropropane (B107684). researchgate.netacs.org

Dichloroelimination (Vicinal Reduction): The simultaneous removal of both chlorine atoms to form propene. This is a common pathway observed in anaerobic bacterial cultures. researchgate.netnih.gov

These reductive processes are crucial for the environmental remediation of sites contaminated with 1,2-dichloropropane. nih.gov

Utilization as a Chiral Building Block in Advanced Organic Synthesis

The chiral nature of (S)-1,2-dichloropropane makes it a valuable starting material or intermediate in asymmetric synthesis, allowing for the creation of complex, enantiomerically pure molecules. solubilityofthings.comsigmaaldrich.comsit.edu.cn

(S)-1,2-Dichloropropane can be used to construct chiral heterocyclic rings. Its two electrophilic carbon centers can react with dinucleophiles in a sequential or one-pot manner. For example, reaction with β-ketothioamides in the presence of a suitable catalyst can lead to the formation of chiral thiazolidine (B150603) and 1,3-thiazinane (B8806883) derivatives through [3+2] and [3+3] annulation reactions, respectively. sigmaaldrich.com Similarly, reaction with carbon disulfide and active methylene (B1212753) compounds can yield 2-ylidene-1,3-dithiolane derivatives. sigmaaldrich.com The defined stereochemistry of the starting material is transferred to the heterocyclic product, providing a route to enantiopure compounds that are prevalent in pharmaceuticals and agrochemicals. numberanalytics.com

(S)-1,2-Dichloropropane is a precursor for various enantiopure intermediates. For example, it can be converted to (R)-propylene sulfide (B99878) through reaction with a sulfide source, a transformation that proceeds with inversion of stereochemistry. This chiral episulfide is a valuable intermediate for the synthesis of other sulfur-containing chiral molecules.

Furthermore, (S)-1,2-dichloropropane can be used as a chiral solvent or co-solvent in biocatalytic resolutions. In the preparation of S-ketoprofen, 1,2-dichloropropane was used as the solvent for the lipase-catalyzed esterification of racemic ketoprofen, enabling the separation of the desired S-enantiomer. researchgate.net Its utility also extends to being a starting point for creating other valuable chiral synthons, such as enantiopure β-azidoalcohols and β-hydroxynitriles, which are key components in the synthesis of various pharmaceuticals. researchgate.net

Table 2: Examples of (S)-1,2-Dichloropropane in Synthesis

| Reaction Type | Reagents | Product Class | Application |

| [3+2] Annulation | β-Ketothioamides, Phosphonium ylide | Chiral Thiazolidines | Heterocyclic Synthesis |

| [3+3] Annulation | β-Ketothioamides, Phosphonium ylide | Chiral 1,3-Thiazinanes | Heterocyclic Synthesis |

| One-pot reaction | Carbon disulfide, Active methylene compounds | 2-Ylidene-1,3-dithiolanes | Heterocyclic Synthesis |

| Biocatalytic Resolution | Lipase (B570770), Racemic ketoprofen, Methanol (B129727) | (S)-Ketoprofen | Chiral Solvent/Medium |

Environmental Chemistry and Fate of 1,2 Dichloropropane

Occurrence and Distribution in Environmental Compartments

1,2-Dichloropropane (B32752) has been identified in the atmosphere, water, and soil, primarily stemming from industrial emissions, wastewater, and its previous application as a pesticide. nih.govsuburbantestinglabs.com The compound's volatility and moderate water solubility facilitate its distribution across these environmental media. nih.govtpsgc-pwgsc.gc.ca It has been detected at numerous hazardous waste sites, indicating its persistence and potential for long-term environmental contamination. cdc.gov

1,2-Dichloropropane is released into the atmosphere from facilities that produce or utilize the chemical. nih.gov Due to its volatility, it readily evaporates from contaminated soil and water surfaces. cdc.gov Once in the atmosphere, its degradation is slow, which allows for the potential for long-range transport from its emission sources. cdc.gov The atmospheric half-life is estimated to be longer than 23 days, providing ample time for dispersal. epa.govcdc.gov Monitoring data from the United States indicates a decline in ambient air concentrations over the years, with mean concentrations dropping from 0.051 ppb in 1995 to 0.0025 ppb in 2019. nih.gov The relatively high water solubility also suggests that washout by rain is a significant removal process from the atmosphere. cdc.gov

Interactive Data Table: Mean Ambient Air Concentrations of 1,2-Dichloropropane in the United States

| Year | Mean Concentration (ppb) |

|---|---|

| 1995 | 0.051 |

| 2000 | 0.0098 |

| 2005 | 0.0089 |

| 2010 | 0.0048 |

| 2017 | 0.0023 |

| 2019 | 0.0025 |

Data sourced from EPA reports. nih.gov

1,2-Dichloropropane has been detected in various aquatic systems, including surface water, well water, and groundwater. nih.gov Its presence in groundwater is a significant concern due to its persistence and mobility in soil. cdc.govwho.int In a 1983 study in the USA, well water concentrations reached up to 440 µg/L. who.int Another study found groundwater concentrations as high as 51 µg/L. who.int In Japan, a 1989 survey detected the compound in 20 out of 78 water samples from rivers, lakes, and coastal areas, with levels ranging from 0.00001 to 0.14 µg/L. who.int The primary removal mechanism from surface water is volatilization, with estimated half-lives of approximately 6 hours for a river and up to 10 days for a lake. epa.gov

The primary historical release of 1,2-dichloropropane to soil was from its use as a soil fumigant, where it was injected directly into the ground. nih.gov It has also been released to land from industrial activities and landfills. suburbantestinglabs.comepa.gov The compound's interaction with soil is dictated by its soil sorption coefficient (Koc). With a measured Koc of 47 in silt loam soil, 1,2-dichloropropane is considered to have very high mobility in soil, meaning it does not adsorb strongly to soil particles. cdc.govepa.gov This high mobility, combined with its moderate solubility, creates a high potential for it to leach from the soil into groundwater. cdc.govwho.int While it sorbs to clay minerals in dry soil, it desorbs when the soil becomes moist. cdc.gov Due to its high water solubility and low octanol-water partition coefficient, it is not expected to bioaccumulate significantly in aquatic organisms or plants. who.int

Abiotic Degradation Pathways

Abiotic degradation processes are key to the ultimate fate of 1,2-dichloropropane in the environment. These non-biological pathways include photo-oxidation in the atmosphere and hydrolysis in water, though both processes are relatively slow.

In the atmosphere, the primary degradation pathway for 1,2-dichloropropane is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.govcdc.gov This process, known as photo-oxidation, is slow. cdc.gov The hydroxyl radical, often called the "detergent of the atmosphere," is a highly reactive species that initiates the oxidation of most organic compounds in the air. harvard.edupraiseworthyprize.org The estimated atmospheric half-life for 1,2-dichloropropane via this reaction is greater than 23 days. epa.gov This slow degradation rate allows the chemical to persist long enough for atmospheric transport over considerable distances before it is broken down or removed by precipitation. nih.govcdc.gov

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. In aqueous environments, 1,2-dichloropropane is relatively resistant to this process. who.int Studies have shown that its hydrolysis half-life can range from 175 to 1400 days under environmental conditions. who.int Other research indicates that the half-life for hydrolysis can vary by orders of magnitude depending on conditions, but it is generally a very slow process for chlorinated propanes. epa.gov This resistance to hydrolysis contributes to its persistence in groundwater, where other degradation pathways like volatilization and photo-oxidation are limited. who.intnih.gov

Photolytic Decomposition

The atmospheric fate of 1,2-dichloropropane is influenced by photochemical reactions. While direct vapor-phase photolysis from simulated sunlight has not been observed to be a significant degradation pathway nih.govwho.int, the compound is subject to slow degradation in the atmosphere through reactions with photochemically-produced hydroxyl radicals (•OH) epa.govcdc.gov. The estimated half-life for this atmospheric reaction is greater than 23 days epa.gov. This slow rate of degradation allows for potential long-range transport from emission sources before the compound is removed from the atmosphere cdc.gov. Phototransformation is considered a predominant process for its ultimate decomposition in the atmospheric compartment who.int.

Biotic Degradation Processes

Under anaerobic conditions, microbial activity is a key driver of 1,2-dichloropropane transformation. The primary mechanism is reductive dechlorination, which has been observed in various anaerobic microcosms and enrichment cultures nih.govasm.org. This process can proceed through several pathways:

Hydrogenolysis : This reaction involves the replacement of a chlorine atom with a hydrogen atom, resulting in the formation of monochlorinated intermediates, specifically 1-chloropropane (B146392) and 2-chloropropane (B107684) researchgate.netenviro.wiki.

Dichloroelimination : Also known as vicinal reduction, this pathway involves the removal of two adjacent chlorine atoms, leading directly to the formation of propene researchgate.netenviro.wiki. In sediment-free enrichment cultures, dichloroelimination was the only observed reaction pathway, suggesting it can be a direct and complete dechlorination step asm.orgenviro.wiki.

Ultimately, through these anaerobic processes, 1,2-dichloropropane is stoichiometrically converted to propene, which is a stable end product under these conditions nih.govasm.orgresearchgate.net. A variety of electron donors, including hydrogen, can support this reductive dechlorination asm.orgenviro.wiki. Specific microbial consortia, such as one containing Dehalococcoides, Dehalobacter, and Dehalobium species, have been shown to biodegrade 1,2-dichloropropane, with transient production of 1-chloropropane during the process nih.gov.

The rate of 1,2-dichloropropane biodegradation is influenced by several environmental and chemical factors.

Temperature: Microbial dechlorination is temperature-dependent. Studies have shown that the process occurs between 16°C and 30°C, with optimal dechlorination rates observed between 20°C and 25°C enviro.wiki. No degradation was noted at temperatures of 4°C or above 37°C, indicating a specific temperature range for the active microbial populations enviro.wiki.

Concentration: The initial concentration of 1,2-dichloropropane can be a limiting or even inhibitory factor for microbial degradation. In one study, while microbial growth was observed in vials with up to 30 µmol of 1,2-D, the dechlorination process was completely inhibited at concentrations exceeding 9 µmol enviro.wiki.

Microbial Culture: The specific microorganisms present significantly affect degradation kinetics. A sediment-free, nonmethanogenic enrichment culture was found to completely dechlorinate 1,2-dichloropropane to propene at a rate of 5 nmol per minute per milligram of protein asm.org. In other studies, pure cultures of Rhodococcus ruber (strain ENV425) and Rhodococcus aetherivorans (strain ENV493) were both capable of degrading 1,2-dichloropropane, with strain ENV425 exhibiting faster degradation rates nih.gov.

However, under certain conditions, 1,2-dichloropropane is highly recalcitrant. For instance, no significant biodegradation was observed in a semi-continuous activated sludge process or during standard 4-week tests designed to simulate degradation in environmental waters who.int. This suggests that the specific anaerobic conditions and microbial communities required for its transformation are not always present.

Environmental Mobility and Attenuation

Volatilization is a primary process for the removal of 1,2-dichloropropane from soil and water epa.gov. Its tendency to volatilize is indicated by its Henry's Law constant, which has been reported as 2.0 x 10⁻³ atm·m³/mol to 2.82 x 10⁻³ atm·m³/mol nih.govtpsgc-pwgsc.gc.ca. This property leads to rapid volatilization from dissolved states tpsgc-pwgsc.gc.ca.

When released into surface water, 1,2-dichloropropane is lost to the atmosphere with estimated half-lives that vary depending on the characteristics of the water body. For a model river, the volatilization half-life is estimated to be between 3.4 and 6 hours, while for a lake, it is significantly longer, ranging from 4.3 to 10 days epa.govcdc.gov. In wastewater treatment facilities, air stripping is a highly effective removal mechanism, accounting for over 99% of its removal cdc.gov. From moist soil surfaces, volatilization is also expected to be a significant fate process nih.govepa.gov.

| Property | Value | Reference |

|---|---|---|

| Henry's Law Constant | 2.0 x 10⁻³ to 2.82 x 10⁻³ atm·m³/mol | nih.govtpsgc-pwgsc.gc.ca |

| Vapor Pressure | 45 - 50 mm Hg at 25°C | epa.govtpsgc-pwgsc.gc.ca |

| Volatilization Half-Life (River) | ~3.4 - 6 hours | epa.govcdc.gov |

| Volatilization Half-Life (Lake) | ~4.3 - 10 days | epa.govcdc.gov |

1,2-Dichloropropane generally exhibits low adsorption to soil and sediment, leading to high mobility and a significant potential for leaching into groundwater who.intepa.gov. Its soil organic carbon-water partitioning coefficient (Koc), a measure of its tendency to bind to organic matter in soil, has a measured value of 47 in silt loam epa.govcdc.gov. This low Koc value suggests that 1,2-dichloropropane will not adsorb appreciably to soil, sediment, or suspended solids cdc.gov.

Due to its low adsorption potential and moderate water solubility (2,500-2,700 mg/L), the compound readily migrates through the soil profile into groundwater who.inttpsgc-pwgsc.gc.ca. This leaching potential is exemplified by a case study where, following its use as a soil fumigant, residues were found throughout a 24-foot soil core, and the chemical was detected in adjacent drinking water wells nih.gov. While some sources characterize its adsorption to organic matter as moderate tpsgc-pwgsc.gc.ca, the consensus is that its mobility in soil is very high epa.gov. An interesting observation is that while it does not bind strongly to organic carbon, 1,2-dichloropropane can sorb to clay minerals in dry soil, but it readily desorbs when the soil becomes moist cdc.gov.

| Property | Value | Significance | Reference |

|---|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 47 | Indicates very high mobility in soil. | epa.govcdc.gov |

| Log Koc | 1.67 | Logarithmic value confirming low adsorption potential. | cdc.gov |

| Water Solubility | 2,500 - 2,700 mg/L | Moderate solubility facilitates transport with water through soil. | tpsgc-pwgsc.gc.cacdc.gov |

| Adsorption Behavior | Does not adsorb appreciably to soil or sediment. | High potential to leach into groundwater. | who.intcdc.gov |

Anthropogenic Sources and Emission Profiles

The presence of 1,2-Dichloropropane in the environment is predominantly the result of human activities. cdc.govnih.gov This man-made chemical is released from various industrial, commercial, and waste disposal sources. cdc.govcdc.gov

Industrial Production and Chemical Intermediacy

A primary source of 1,2-Dichloropropane is its generation as a byproduct in the manufacturing of other chemicals. cdc.govtpsgc-pwgsc.gc.ca High-purity 1,2-Dichloropropane is commercially obtained as a byproduct during the production of propylene (B89431) oxide through the chlorohydrin process. cdc.govnih.gov It can also be generated during the synthesis of allyl chloride. cdc.govnih.gov

The vast majority of commercially produced 1,2-Dichloropropane is utilized on-site as a chemical intermediate for synthesizing other compounds, such as tetrachloroethene and carbon tetrachloride. tpsgc-pwgsc.gc.canih.govwho.int It is estimated that co-product and raw material uses account for over 99.5% of the total production of 1,2-Dichloropropane in the United States and Europe. who.int

Industrial and Commercial Uses

Beyond its role as a chemical intermediate, 1,2-Dichloropropane has been used as an industrial solvent for materials like oils, fats, resins, waxes, and rubber. tpsgc-pwgsc.gc.ca Other industrial applications have included its use in ion exchange manufacturing, paper coating, and for the regeneration of petroleum catalysts. tpsgc-pwgsc.gc.ca Some consumer and commercial products, such as waxes and sealers for natural stone, have been reported to contain 1–50% 1,2-Dichloropropane. cdc.govnih.gov It has also been identified in industrial flame retardant products in very small concentrations. cdc.govnih.gov

Releases from Industrial Facilities

Industrial activities are the main contributors to the release of 1,2-Dichloropropane into the environment. tpsgc-pwgsc.gc.ca These releases occur through emissions into the atmosphere, discharges into wastewater, and disposal onto land. cdc.govepa.govsuburbantestinglabs.com

According to the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI), in 2018, an estimated 16,725 pounds of 1,2-Dichloropropane were released into the atmosphere from 13 domestic manufacturing and processing facilities. cdc.gov This accounted for approximately 93% of the total environmental releases reported by these facilities. cdc.gov Releases to surface water from the same facilities in 2018 were estimated at 304 pounds. cdc.gov

Table 1: Environmental Releases of 1,2-Dichloropropane from U.S. Industrial Facilities in 2018 (TRI Data)

| Release Type | Amount (pounds) | Percentage of Total |

| Air Emissions | 16,725 | ~93% |

| Surface Water Discharges | 304 | ~1.69% |

| On-site Land Releases | 895 | ~5% |

| Total Environmental Releases | 17,924 | 100% |

Source: Adapted from the 2018 Toxics Release Inventory (TRI18 2020) cdc.gov

The EPA's National Emission Inventory (NEI) for 2017 provides a broader overview of emissions from various sources. According to this data, 71,871 pounds of 1,2-Dichloropropane were released from sources including fuel combustion, industrial processes, solvent use, and waste disposal. cdc.govcdc.gov

Table 2: 1,2-Dichloropropane Emissions by Source Category in 2017 (NEI Data)

| Release Source | Emissions (pounds) |

| Industrial Processes, Chemical Manufacturing | 14,459.52 |

| Fuel Combustion, Industrial Boilers, ICEs; Biomass | 15,724.75 |

| Industrial Processes, Oil and Gas Production | 15,689.60 |

| Waste Disposal | 8,000.44 |

| Fuel Combustion, Industrial Boilers; Natural Gas | 7,043.80 |

| Industrial Processes, Storage and Transfer | 3,935.13 |

| Fuel Combustion, Electric Generation; Biomass | 3,096.47 |

| Other Industrial and Fuel Combustion Sources | 2,911.94 |

| Total | 71,871.05 |

Source: Adapted from the 2017 National Emission Inventory (EPA 2014a) cdc.govcdc.gov

Waste Disposal and Hazardous Waste Sites

Waste streams from manufacturing processes can contain 1,2-Dichloropropane. cdc.govnih.gov The disposal of this waste in landfills and through incineration is another significant source of environmental release. suburbantestinglabs.comregulations.gov It has been estimated that the total annual environmental release of 1,2-Dichloropropane into land disposal sites was 176,000 pounds, with an additional 198,000 pounds released in wastewater from production and industrial use. nih.gov The compound may leach from municipal landfills. suburbantestinglabs.com

Reflecting its presence in industrial waste, 1,2-Dichloropropane has been identified at a significant number of hazardous waste sites. It has been detected in at least 231 of the 1,867 hazardous waste sites proposed for inclusion on the EPA National Priorities List (NPL). cdc.govnih.gov

Historical Uses

In the past, major sources of 1,2-Dichloropropane release were linked to its agricultural and consumer applications. Before the early 1980s, it was used as a soil fumigant for nematodes. cdc.govcdc.govtpsgc-pwgsc.gc.ca This practice involved injecting the chemical into the soil. nih.gov It was also a component in some paint strippers, varnishes, and furniture finish removers. cdc.govtpsgc-pwgsc.gc.cawikipedia.org While these uses have been discontinued in the United States, they represent a historical source of environmental contamination. cdc.govcdc.govwikipedia.org Additionally, 1,2-Dichloropropane is present as a minor impurity (0.06–0.1% by weight) in some EPA-registered pesticides that contain the active ingredient dichloropropene. cdc.gov

Advanced Analytical Methodologies for 1,2 Dichloropropane

Chromatographic Separation and Detection Techniques

Chromatography, a cornerstone of analytical chemistry, is the principal methodology for separating and analyzing 1,2-dichloropropane (B32752) from various matrices. Gas chromatography is particularly well-suited for this volatile organic compound.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)

Gas chromatography (GC) is a powerful technique for separating volatile compounds like 1,2-dichloropropane. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a widely used detector in GC. It is sensitive to compounds that ionize in a hydrogen-air flame, which includes hydrocarbons like 1,2-dichloropropane. The response of the FID is generally proportional to the number of carbon atoms in the analyte, making it a reliable tool for quantification. nih.gov In a study analyzing worker exposure, a gas chromatograph equipped with an FID was used to measure 1,2-dichloropropane in the air, with a detection limit of 0.03 ppm. nih.gov The National Institute of Standards and Technology (NIST) also utilizes GC/FID for the value assignment of 1,2-dichloropropane in Standard Reference Materials (SRMs). nist.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly halogenated hydrocarbons like 1,2-dichloropropane. helcom.fiepa.gov This makes it an excellent choice for trace-level analysis in environmental samples. helcom.fi The ECD's high sensitivity to chlorinated compounds allows for the detection of low concentrations, which is essential for monitoring environmental contamination. epa.gov However, the ECD is also responsive to other electronegative compounds, which can lead to potential interferences from other halogenated substances, phthalates, and organonitrogen or organosulfur compounds. epa.gov

The selection between FID and ECD often depends on the sample matrix and the required detection limits. While FID offers robust and general-purpose detection, ECD provides superior sensitivity for chlorinated compounds like 1,2-dichloropropane.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive analytical tool. nih.govrsc.orgmdpi.com

GC-MS is used for both the qualitative identification and quantitative measurement of 1,2-dichloropropane in various samples, including water and soil. mdpi.comepa.gov The mass spectrometer fragments the eluting compounds from the GC column into characteristic ions. The resulting mass spectrum serves as a "fingerprint" for the compound, allowing for highly confident identification. nih.gov For quantification, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of 1,2-dichloropropane, thereby increasing sensitivity and reducing interferences. epa.gov

The U.S. Environmental Protection Agency (EPA) has established methods, such as Method 8260B, that utilize GC-MS for the analysis of volatile organic compounds, including 1,2-dichloropropane, in various matrices. lcms.cz These methods often have detection limits in the low microgram-per-liter (µg/L) range. mdpi.com For instance, in a study of groundwater contamination, GC-MS analysis had detection limits for target compounds ranging from 0.2 µg/L to 5.0 µg/L. mdpi.com

Purge-and-Trap Systems for Volatile Organic Compound Analysis

For the analysis of volatile organic compounds (VOCs) like 1,2-dichloropropane in aqueous and solid samples, a pre-concentration step is often necessary to achieve the required sensitivity. epa.govgcms.cz Purge-and-trap is the most common sample introduction technique for this purpose. epa.govgcms.czwho.int

The purge-and-trap process involves bubbling an inert gas through a sample, which strips the volatile compounds from the matrix. gcms.cz These volatilized analytes are then carried by the gas stream onto a sorbent trap, where they are concentrated. teledynelabs.com After the purging process, the trap is rapidly heated, and the desorbed compounds are swept into the GC or GC-MS system for analysis. gcms.cz

This technique is particularly effective for compounds with boiling points below 200°C that are insoluble or slightly soluble in water. epa.govgcms.cz The U.S. EPA has standardized purge-and-trap methods, such as Method 5030C and 5035A, for the analysis of VOCs in water and soil. epa.govepa.gov These methods are integral to the sensitive detection of 1,2-dichloropropane in environmental samples. who.intcdc.gov

Table 1: Comparison of Analytical Techniques for 1,2-Dichloropropane

| Analytical Technique | Principle | Common Detector(s) | Key Advantages | Typical Applications |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Flame Ionization Detector (FID), Electron Capture Detector (ECD) | Robust, reliable, and widely available. ECD offers high sensitivity for halogenated compounds. nih.govhelcom.fiepa.gov | Routine analysis of air, water, and soil samples for 1,2-dichloropropane. nih.govsigmaaldrich.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation of GC with the identification and quantification capabilities of mass spectrometry. | Mass Spectrometer (MS) | Provides definitive identification through mass spectra ("fingerprinting"). High sensitivity and selectivity, especially with selected ion monitoring (SIM). nih.govmdpi.comepa.gov | Confirmatory analysis and quantification of 1,2-dichloropropane in complex environmental and biological matrices. nih.govmdpi.comepa.gov |

| Purge-and-Trap Systems | A sample preparation technique that concentrates volatile organic compounds from a sample matrix before GC or GC-MS analysis. | N/A (coupled with GC or GC-MS) | Significantly improves detection limits for trace-level analysis of VOCs in water and soil. epa.govgcms.czteledynelabs.com | Environmental monitoring of drinking water, wastewater, and soil for low levels of 1,2-dichloropropane. epa.govwho.intcdc.gov |

Enantioselective Chromatographic Techniques for Chiral Analysis

1,2-Dichloropropane possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers: (S)-1,2-dichloropropane and (R)-1,2-dichloropropane. sydney.edu.au Since enantiomers often exhibit different biological activities, their separation and individual quantification are crucial. researchgate.net Enantioselective chromatography is the primary technique used to achieve this separation. gcms.cz

Chiral Gas Chromatography Method Development

Chiral Gas Chromatography (GC) is a specialized form of GC that utilizes a chiral stationary phase (CSP) to separate enantiomers. gcms.cz The development of effective chiral GC methods involves selecting the appropriate CSP and optimizing the chromatographic conditions.

The most common CSPs for chiral separations are based on derivatized cyclodextrins. gcms.czsigmaaldrich.com These cyclodextrin (B1172386) derivatives are coated onto the inner wall of the capillary column and create a chiral environment where the enantiomers of an analyte can interact differently, leading to their separation. gcms.cz The choice of the specific cyclodextrin derivative and the nature of its substituents are critical for achieving enantioselectivity for a particular compound like 1,2-dichloropropane. sigmaaldrich.com

Method development in chiral GC involves optimizing parameters such as the temperature program, carrier gas flow rate, and column length to maximize the resolution between the enantiomeric peaks. sigmaaldrich.com Lower elution temperatures generally enhance enantioselectivity. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography Applications

While GC is the dominant technique for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed for chiral separations. researchgate.netgoogle.com Chiral HPLC uses a chiral stationary phase or a chiral mobile phase additive to resolve enantiomers. google.comnih.gov

The development of a wide array of chiral stationary phases has made HPLC a powerful tool for the separation of a vast range of chiral compounds, including pesticides and pharmaceuticals. researchgate.net The separation mechanism in chiral HPLC often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. sigmaaldrich.com

For compounds like 1,2-dichloropropane, reversed-phase HPLC with a suitable chiral stationary phase could be a viable approach. google.com While specific applications of chiral HPLC for the routine analysis of (S)-1,2-dichloropropane are less documented in readily available literature compared to chiral GC, the principles of chiral HPLC are broadly applicable. researchgate.netutwente.nl The choice between chiral GC and chiral HPLC would depend on factors such as the volatility of the analyte, the complexity of the sample matrix, and the availability of suitable chiral stationary phases. researchgate.netgcms.cz

Preparation and Validation of Certified Reference Materials

The accuracy of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and validation. For (S)-1,2-Dichloropropane, as with other volatile organic compounds (VOCs), the development of Certified Reference Materials (CRMs) is a meticulous process governed by international standards to ensure traceability, homogeneity, stability, and accurately characterized property values. fishersci.comnih.govfishersci.ca These CRMs are essential for calibrating analytical instruments, validating methods, and performing quality control checks in laboratories that monitor this compound. cpachem.comsigmaaldrich.com

The preparation of a CRM for (S)-1,2-Dichloropropane typically involves the gravimetric preparation of a stock solution, where a high-purity, well-characterized source material of the compound is dissolved in a high-purity solvent, such as methanol (B129727) or acetone. nih.govmdpi.com The production and certification are carried out under a robust quality system, adhering to standards like ISO 17034 and ISO/IEC 17025. fishersci.comfishersci.casupelco.com.tw

The validation process for a newly prepared batch of CRM is comprehensive. It involves several key stages:

Homogeneity Testing: To ensure that the concentration of (S)-1,2-Dichloropropane is uniform throughout the entire batch of the CRM, a statistically significant number of units are randomly selected and analyzed. nih.govcpachem.com Analysis of variance (ANOVA) is a common statistical tool used to evaluate the data, confirming that there are no significant differences in concentration between units. nih.gov

Stability Studies: The stability of the CRM is assessed over time and under various storage conditions (e.g., refrigerated, room temperature, frozen) to determine its shelf-life and recommended storage conditions. cpachem.commdpi.com This involves periodic re-analysis of the material to detect any degradation or change in concentration. For a water matrix CRM containing 28 VOCs, studies showed the spiking solution was stable for at least 15 months at temperatures of room temperature, 4°C, and -18°C. mdpi.com

Characterization and Value Assignment: The certified value of the analyte concentration is determined through characterization using one or more validated analytical methods. This often involves an inter-laboratory comparison study where multiple competent laboratories analyze the CRM. mdpi.com The results are statistically combined to assign a certified value and its associated measurement uncertainty, which complies with the Guide to the Expression of Uncertainty in Measurement (GUM). nih.gov

A summary of the typical steps involved in the preparation and validation of a VOC CRM, applicable to (S)-1,2-Dichloropropane, is presented below.

| Step | Description | Key Considerations & Standards |

| 1. Source Material | Selection of high-purity (S)-1,2-Dichloropropane (typically >99%) and a suitable high-purity solvent (e.g., methanol). iarc.fr | Purity analysis of the neat material is crucial. |

| 2. Preparation | Gravimetric preparation of the CRM by dissolving a precisely weighed amount of the compound in a known mass of solvent. mdpi.com | Performed under controlled laboratory conditions to minimize evaporation and contamination. |

| 3. Homogeneity Study | Analysis of multiple, randomly selected units from the batch to ensure uniform concentration. nih.govcpachem.com | Statistical analysis (e.g., ANOVA) is used to confirm homogeneity between units. Governed by ISO Guide 35. nih.gov |

| 4. Stability Study | Long-term and short-term studies under different storage conditions to establish the expiration date and transport conditions. nih.govmdpi.com | Periodic re-testing to monitor concentration changes. Governed by ISO Guide 35. nih.gov |

| 5. Characterization | Determination of the certified concentration value using validated analytical methods, often involving inter-laboratory studies. mdpi.com | Methods like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. mdpi.com |

| 6. Certification | Issuance of a certificate that includes the certified value, expanded uncertainty, traceability statement, and instructions for use. fishersci.comfishersci.cacpachem.com | The certificate is prepared in accordance with ISO Guide 30 series. nih.gov |

Method Validation and Quality Assurance in Environmental Monitoring

Method validation and a stringent quality assurance/quality control (QA/QC) program are imperative for generating reliable and defensible data in the environmental monitoring of (S)-1,2-Dichloropropane. epa.govct.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods for the analysis of volatile organic compounds, including 1,2-Dichloropropane, in various environmental matrices. cdc.govwho.int

The analysis of 1,2-Dichloropropane in environmental samples, such as water or soil, typically involves methods based on purge-and-trap or headspace extraction followed by gas chromatography (GC) coupled with a selective detector, most commonly a mass spectrometer (MS). cdc.govmdpi.comepa.gov EPA Method 524.2, for instance, is a purge and trap GC/MS method for analyzing the compound in water. cdc.gov

A formal quality control program begins with an initial demonstration of laboratory capability and continues with ongoing checks to ensure the measurement system remains in control. epa.gov Key components of method validation and QA/QC include:

Accuracy: Determined by analyzing samples spiked with a known concentration of (S)-1,2-Dichloropropane. The recovery percentage is calculated to assess the method's accuracy. For EPA Method 524.2, a percent recovery of 98% has been reported for 1,2-dichloropropene. cdc.gov

Precision: Assesses the repeatability of the analytical method by analyzing replicate samples. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.comepa.gov The LOQ for 1,2-Dichloropropane in water has been validated at 0.05 ng/mL (or µg/L) using a purge and trap GC-MS method. epa.gov

Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations to demonstrate a linear relationship between instrument response and analyte concentration over the expected range. ct.gov

Blanks: Method blanks (reagent water) and instrument blanks are analyzed to check for contamination in the laboratory environment, reagents, or analytical system. epa.govct.gov

The following table summarizes key validation parameters for established methods used for the analysis of dichloropropanes in environmental matrices.

| Parameter | Method | Matrix | Value | Reference |

| Limit of Quantitation (LOQ) | GRM 94.11 (based on EPA 524.2) | Water | 0.05 ng/mL | epa.gov |

| Limit of Quantitation (LOQ) | DowElanco Method RES95173 | Soil | 0.200 µg/kg | epa.gov |

| Sample Detection Limit | EPA Method 524.2 | Water | 0.02 ppb (µg/L) | cdc.gov |

| Percent Recovery | EPA Method 524.2 | Water | 98% | cdc.gov |

| Acceptable Recovery Range | Quality Assurance Project Plan | Water | 80-120% | ca.gov |

| Acceptable Recovery Range | ILV for soil method | Soil | 70-120% | epa.gov |

These rigorous validation and quality control practices ensure that data generated for environmental monitoring of (S)-1,2-Dichloropropane are accurate, precise, and legally defensible. ca.govhelcom.fi

Theoretical and Computational Chemistry Studies of S 1,2 Dichloropropane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-1,2-dichloropropane. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide detailed information about the molecule's conformers and their relative stabilities. researchgate.netresearchgate.net

For 1,2-dichloropropane (B32752), three stable conformers exist, distinguished by the dihedral angle between the two chlorine atoms (Cl-C-C-Cl): Trans, Gauche+ (G+), and Gauche- (G-). High-level calculations, such as MP2 with a large basis set (e.g., 6-311++G(3df,3pd)), have been used to determine the geometries and relative energies of these structures. researchgate.net The Trans conformer, where the chlorine atoms are positioned anti-periplanar to each other, is calculated to be the most stable. The two gauche conformers are higher in energy. researchgate.net The relative energies of these conformers are crucial for understanding the molecule's behavior in different phases and its spectroscopic signatures. researchgate.net

Electron transmission (ET) spectroscopy studies, supported by quantum chemical calculations, have provided insights into the energies of temporary negative ion states (anion states). researchgate.net For molecules like 1,2-dichloropropane where chlorine atoms are on adjacent carbons, the interaction between the two C-Cl σ* orbitals is significant, leading to distinct anion states that influence its reactivity, particularly in reductive processes. researchgate.net

| Conformer | Cl-C-C-Cl Dihedral Angle | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| Trans | ~180° | 0.0 |

| Gauche+ (G+) | ~60° | ~4-6 |

| Gauche- (G-) | ~-60° | ~4-6 |

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. It is particularly valuable for analyzing the complex reaction pathways involved in the degradation of halogenated hydrocarbons like (S)-1,2-dichloropropane. enviro.wikiosti.gov DFT calculations can map out potential energy surfaces, identify transition states, and determine activation energies for various degradation routes.

Studies on the reductive dechlorination of similar compounds, such as 1,2,3-trichloropropane, provide a model for the likely degradation pathways of 1,2-dichloropropane. enviro.wikirsc.org The primary mechanisms under reducing conditions are reductive β-elimination (BRE) and hydrogenolysis (HGL). rsc.org DFT calculations, comparing different functionals like B3LYP, have shown that for vicinal dichlorides, the β-elimination pathway to form an alkene (propene) is often thermodynamically favored over sequential hydrogenolysis steps. enviro.wikirsc.org This is consistent with experimental results using zero-valent metals as reductants. rsc.org

The analysis involves calculating the free energies of reactants, intermediates, transition states, and products. enviro.wiki Reaction coordinate diagrams constructed from these DFT results can visually represent the most energetically favorable degradation pathway, offering critical insights into the products that are likely to form in environmental or industrial settings. enviro.wikiosti.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For (S)-1,2-dichloropropane, MD simulations can provide detailed information about its behavior in condensed phases, such as liquids or solutions, and its interactions with other molecules. dovepress.com

MD simulations model the system by numerically solving Newton's equations of motion for a collection of atoms, where the forces between atoms are described by a force field. acs.org This approach allows for the investigation of intermolecular interactions, such as hydrogen bonds or van der Waals forces, between 1,2-dichloropropane and solvent molecules. dovepress.comresearchgate.net For instance, simulations can reveal the solvation structure around the molecule, showing how solvent molecules arrange themselves and how this structure influences the solute's properties and reactivity. researchgate.net

Parameters derived from MD simulations, such as the radial distribution function (RDF), root mean square deviation (RMSD), and solvent-accessible surface area (SASA), offer quantitative measures of these interactions. dovepress.comacs.org By simulating (S)-1,2-dichloropropane in different environments (e.g., in water, organic solvents, or at interfaces), researchers can understand its partitioning behavior, diffusion, and the microscopic details of its interactions, which are essential for predicting its environmental transport and fate. researchgate.netresearchgate.net

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of equations and parameters describing the potential energy of the system. | GAFF, OPLS-AA, AMBER |

| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., constant NVT or NPT). | NVT (Canonical), NPT (Isothermal-Isobaric) |

| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) acs.org |

| Simulation Length | Total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Boundary Conditions | Conditions applied to the simulation box edges to mimic a larger system. | Periodic Boundary Conditions (PBC) acs.org |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is instrumental in predicting spectroscopic parameters and understanding the conformational landscape of molecules like (S)-1,2-dichloropropane. Theoretical calculations can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, which are essential for identifying and characterizing the molecule.

Detailed studies have combined Fourier Transform Infrared (FTIR) spectroscopy of 1,2-dichloropropane isolated in a low-temperature xenon matrix with high-level ab initio MP2 calculations. researchgate.net This approach allows for the unambiguous assignment of vibrational bands to the specific conformers (Trans, G+, and G-). The calculations can accurately predict the vibrational frequencies and intensities for each conformer, which can then be matched to the experimental spectrum. researchgate.netresearchgate.net Such studies have confirmed that all three conformers can be present, with their relative populations depending on the phase and temperature. researchgate.net

Modeling of Environmental Fate and Degradation Mechanisms

Computational modeling is a key tool for predicting the environmental fate and understanding the degradation mechanisms of (S)-1,2-dichloropropane. This compound's presence in the environment, often as a groundwater contaminant, necessitates a clear understanding of its persistence and transformation pathways. acs.orgresearchgate.net

Models for environmental fate often integrate physical properties (like solubility and vapor pressure) with reaction kinetics to simulate the transport and transformation of the chemical in various environmental compartments, such as soil and water. acs.orgherts.ac.uk Fate and transport models have been used to simulate the concentration of 1,2-dichloropropane in aquifers, suggesting that microbial degradation is a significant removal process in anaerobic zones. acs.org

The degradation mechanisms can be elucidated using quantum chemical methods like DFT, as described in section 7.2. enviro.wikirsc.org These calculations help to identify the most likely degradation products. For 1,2-dichloropropane, key anaerobic degradation pathways include:

Reductive Dichloroelimination (Vicinal Reduction): The simultaneous removal of both chlorine atoms to form propene. researchgate.net

Hydrogenolysis: The stepwise replacement of chlorine atoms with hydrogen atoms, forming intermediates like 1-chloropropane (B146392) and 2-chloropropane (B107684) before eventual conversion to propane (B168953). acs.orgresearchgate.net

Dehydrochlorination: The removal of a hydrogen and a chlorine atom to form chlorinated propene isomers. acs.org

Computational studies have shown that reductive pathways are often energetically favorable under anoxic conditions typical of many contaminated groundwater sites. enviro.wikirsc.org These models provide crucial data for risk assessment and the development of remediation strategies for sites contaminated with 1,2-dichloropropane. epa.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

Current academic understanding of 1,2-Dichloropropane (B32752) (1,2-DCP) has largely focused on the racemic mixture, which comprises equal amounts of the (S)- and (R)-enantiomers. (S)-1,2-Dichloropropane is a specific stereoisomer of 1,2-Dichloropropane, identified by its unique spatial arrangement and CAS Registry Number 74282-28-3. nist.gov The majority of scientific literature addresses the compound as a whole, detailing its use as a chemical intermediate, its past application as a soil fumigant, and its status as a significant environmental contaminant. nih.govnih.goviarc.frherts.ac.uk

Research has established that 1,2-Dichloropropane is a colorless, flammable liquid with moderate solubility in water, which contributes to its presence as a pervasive groundwater contaminant. nih.govherts.ac.uk Toxicological profiles have classified 1,2-Dichloropropane as a suspected carcinogen, with studies indicating it can cause DNA damage. nih.govpublisso.decdc.gov The metabolism in animal models has been described to proceed through oxidation and glutathione (B108866) conjugation, leading to the formation of several mercapturic acid metabolites that are excreted in urine. cdc.govwho.int

In the environment, the fate of 1,2-Dichloropropane is heavily influenced by microbial activity. Under anaerobic conditions, certain bacteria, such as Dehalococcoides mccartyi, can completely dechlorinate 1,2-Dichloropropane to non-toxic propene. nih.govresearchgate.net This process of organohalide respiration is a critical natural attenuation mechanism and forms the basis for bioremediation strategies. nih.gov However, a significant limitation of the current body of knowledge is the general lack of differentiation between the (S)- and (R)-enantiomers in these toxicological and environmental studies.

| Property | Value |

| IUPAC Name | (S)-1,2-dichloropropane |

| CAS Number | 74282-28-3 |

| Molecular Formula | C₃H₆Cl₂ |

| Molecular Weight | 112.986 g/mol |

| Table 1: Properties of (S)-1,2-Dichloropropane |

Identification of Key Research Gaps and Challenges

The primary challenge in the study of (S)-1,2-Dichloropropane is the overarching lack of enantiomer-specific research. The vast majority of data has been generated using the racemic mixture, leaving significant knowledge gaps regarding the unique properties and behavior of the (S)-enantiomer.

Key Research Gaps and Challenges include:

Stereoselective Synthesis: There are no well-established and efficient methods for the stereoselective synthesis of (S)-1,2-Dichloropropane. Industrial production typically results in a racemic mixture, and the absence of a reliable source of enantiomerically pure (S)-1,2-Dichloropropane is a major barrier to conducting detailed, isomer-specific research. chemicalbook.com

Enantiomer-Specific Analytical Methods: A significant challenge is the difficulty in separating and quantifying the (S)- and (R)-enantiomers in complex matrices such as soil, water, and biological tissues. The development of robust and sensitive chiral analytical techniques is a critical prerequisite for advancing our understanding.

Stereoselective Biodegradation: It is currently unknown whether anaerobic bacteria, such as Dehalococcoides mccartyi, exhibit stereoselectivity in the dechlorination of 1,2-Dichloropropane. nih.gov One enantiomer may be degraded faster than the other, leading to an enrichment of the more recalcitrant isomer in contaminated environments. This phenomenon, known as enantiomeric fractionation, has significant implications for assessing the true extent of bioremediation.

Enantiomer-Specific Toxicity and Metabolism: The toxicological and carcinogenic effects of 1,2-Dichloropropane have not been evaluated on an enantiomer-specific basis. publisso.decdc.gov It is plausible that the (S)- and (R)-enantiomers exhibit different toxicokinetic and toxicodynamic profiles due to stereospecific interactions with enzymes and cellular receptors. The lack of this data prevents a complete risk assessment.